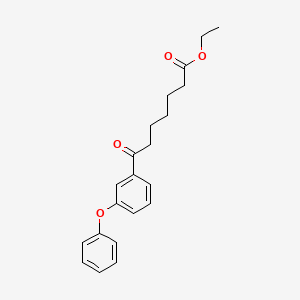

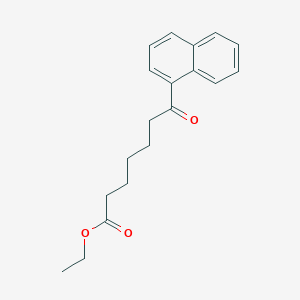

Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

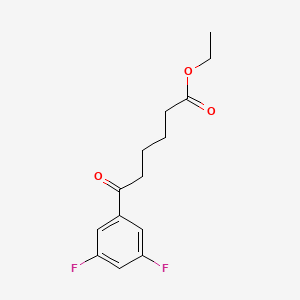

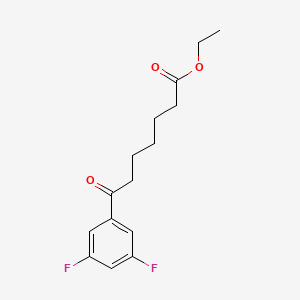

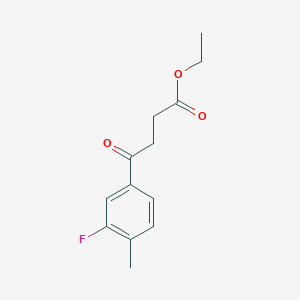

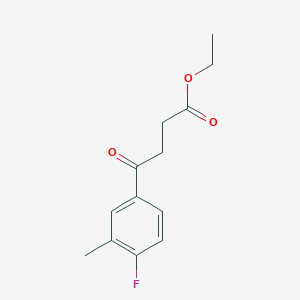

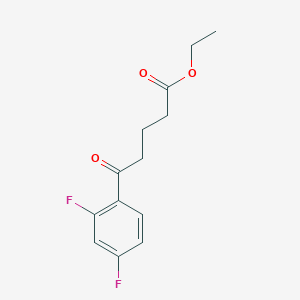

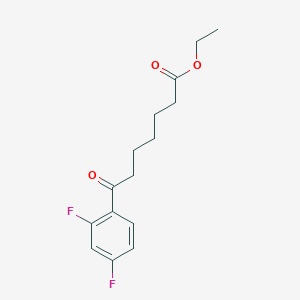

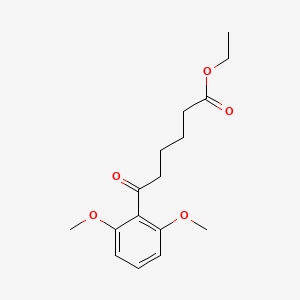

The compound “Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate” is an ester derived from a carboxylic acid and an alcohol. The “2,6-dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (-OCH3) groups attached at the 2nd and 6th positions . The “6-oxohexanoate” part indicates a six-carbon chain with a ketone functional group (=O) at the 6th position, and an ester functional group (-COO-) at the end of the chain, which is connected to an ethyl group (-CH2CH3).

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, two methoxy groups, a six-carbon chain with a ketone functional group, and an ester group. The presence of these functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the ester group could undergo hydrolysis in the presence of an acid or base to produce a carboxylic acid and an alcohol . The ketone group could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could impact its polarity, solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Antiulcer Agents

Research has shown that compounds similar to Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate have potent antiulcer activities. For instance, studies have synthesized and tested various phenylpropanol derivatives for their efficacy in treating ulcers. A particular compound, 2-[2-(3-hydroxypropyl)-4-methoxy-5-[3-(4-methylpiperidino)propoxy]phenoxy]-2-butanone, was identified as a preferred antiulcer agent (Muto et al., 1995).

Statin Precursor Synthesis

Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate is closely related to key intermediates used in the synthesis of statins, which are pharmacologically important. A large-scale preparation method for these intermediates, starting from (S)-malic acid, has been explored to facilitate the production of statins (Tararov et al., 2006).

Conformationally Restricted Dopamine Analogues

Compounds structurally related to Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate have been used in synthesizing bridged 3-benzazepine derivatives. These serve as conformationally restricted dopamine analogues, potentially beneficial in neurochemical research (Gentles et al., 1991).

Antioxidant Synthesis

The enzymatic modification of 2,6-dimethoxyphenol, a related compound, has been investigated for the production of dimers with high antioxidant capacity. This highlights the potential use of Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate in synthesizing bioactive compounds with antioxidant properties (Adelakun et al., 2012).

Stereospecific and Stereoselective Reactions

The compound and its derivatives are significant in the study of stereospecific and stereoselective reactions. These reactions are crucial in synthesizing various pharmaceuticals and understanding reaction mechanisms (Kurihara et al., 1981).

Synthesis of Bioactive Compounds

Several studies have focused on synthesizing bioactive compounds using derivatives of Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate. These compounds exhibit potential in inhibiting enzymes and have applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Labelled Compound Synthesis

The compound's derivatives have been used in the synthesis of labelled compounds, such as dopexamine hydrochloride, essential for various biological and pharmacological studies (Wilkinson & Lockley, 1987).

Anti-Tumor Agents

Derivatives of Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, have shown promise as potent anti-tumor agents. These compounds are being explored for their selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

Propiedades

IUPAC Name |

ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-4-21-15(18)11-6-5-8-12(17)16-13(19-2)9-7-10-14(16)20-3/h7,9-10H,4-6,8,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKITDGUSDVWAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC=C1OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645823 |

Source

|

| Record name | Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate | |

CAS RN |

898758-47-9 |

Source

|

| Record name | Ethyl 2,6-dimethoxy-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2,6-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.